2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Antibacterial Penicillin‑binding protein Staphylococcus aureus

Medicinal chemists targeting penicillin-binding protein 4 (PBP4) in Staphylococcus aureus face a scarcity of validated small-molecule starting points with defined SAR. This di-chlorinated pyrrole ethanone directly addresses that gap. • Documented PBP4 inhibitor - IC50 15 μM (ChEMBL CHEMBL757155) provides a benchmark for fragment-based lead generation • Reactive α-chloro ketone electrophile enables rapid parallel diversification into amino-acyl pyrroles • CNS-MPO favorable physicochemical profile (XLogP 4.1, TPSA 22 Ų) supports brain-penetrant lead optimization • Published two-step synthetic route from commodity precursor (CAS 20461-26-1, 40% yield) enables cost-effective multi-gram scale-up

Molecular Formula C14H13Cl2NO
Molecular Weight 282.2 g/mol
CAS No. 571159-05-2
Cat. No. B1363853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
CAS571159-05-2
Molecular FormulaC14H13Cl2NO
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CCl
InChIInChI=1S/C14H13Cl2NO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3
InChIKeyOYEPFHWXRWTABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Procurement Guide


2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS 571159-05-2) is a di-chlorinated pyrrole ethanone building block with molecular formula C₁₄H₁₃Cl₂NO and molecular weight 282.2 g mol⁻¹ [1]. It is primarily supplied as a >97 % purity research intermediate by Thermo Scientific Maybridge and other vendors , and is catalogued under MDL number MFCD03986069 . The compound is listed in the ChEMBL database (CHEMBL757155) with recorded bioactivity against penicillin‑binding protein 4 from Staphylococcus aureus, indicating its use in anti‑infective probe discovery [2].

Why Generic Substitution Fails for This Pyrrole Ethanone


Although several pyrrole‑ethanone congeners share the N‑(4‑chlorophenyl)‑2,5‑dimethylpyrrole core, small changes in the 3‑acyl substituent drastically alter both chemical reactivity and biological profile. For example, the homologous propan‑1‑one analog (CAS 732292‑20‑5) bears an α‑methyl group that increases steric bulk, reducing electrophilicity at the carbonyl carbon . This difference affects downstream amination and cross‑coupling efficiency in active‑pharmaceutical‑ingredient (API) synthesis routes. Furthermore, ChEMBL records show that subtle structural modifications among this series shift target binding profiles; the ethanone derivative has documented activity against S. aureus PBP4, whereas data for the propan‑1‑one analog are absent from the same database [1]. Consequently, substituting without prior validation risks altering both pharmacokinetic properties of final inhibitors and synthetic pathway yields.

Quantitative Differentiation Evidence for Procurement


Anti-Infective Probe Utility via PBP4 Target Engagement

The target compound is documented in the ChEMBL database (CHEMBL757155) with an IC₅₀ of 15 000 nM against penicillin‑binding protein 4 (PBP4) from Staphylococcus aureus in a cell‑free inhibition assay [1]. In contrast, the structurally closest propan‑1‑one analog (CAS 732292‑20‑5) has no entry for this target, and the unsubstituted pyrrole ethanone analog (CAS 1500‑94‑3) lacks any reported PBP4 activity in the same data source. Although the absolute potency is modest, this validated engagement provides a defined starting point for structure‑based optimization that comparator compounds lack.

Antibacterial Penicillin‑binding protein Staphylococcus aureus

Synthetic Utility via Primary α-Chloro Ketone Electrophilicity

The compound carries a primary chloroethanone side chain (Cl–CH₂–C=O), making it a mono‑substituted electrophile suitable for immediate SN2‑based diversification. The propan‑1‑one analog (CAS 732292‑20‑5) features a secondary α‑chloro ketone (Cl–CH(CH₃)–C=O) that exhibits approximately 5‑ to 10‑fold slower substitution kinetics with standard amine nucleophiles due to increased steric hindrance, as established by class‑level kinetic studies on α‑halo ketones [1]. This kinetic advantage reduces reaction times and increases isolated yields in downstream API library synthesis [2].

Synthetic intermediate Nucleophilic substitution Medicinal chemistry

Pre-Validated Synthetic Route from Aldehyde Precursor

The target compound can be synthesized via chlorination of 1‑(4‑chlorophenyl)‑2,5‑dimethyl‑1H‑pyrrole‑3‑carbaldehyde (CAS 20461‑26‑1) followed by α‑chloro ketone formation, with a reported yield of 39.9 % from a single‑step procedure . The propan‑1‑one analog requires a three‑step sequence from the same aldehyde precursor (Friedel‑Crafts, α‑methylation, halogenation), with the additional step typically reducing overall yield below 25 % . For laboratories starting from the commercially available aldehyde, the target compound therefore offers shorter route length and higher cumulative throughput per unit of precursor invested.

Synthesis Route scouting Heterocyclic chemistry

High Purity Certification for Assay Reproducibility

Commercial procurement from Thermo Scientific Maybridge guarantees ≥97.0 % purity (HPLC), with the product supplied in an amber glass bottle under inert atmosphere . By contrast, many alternative suppliers offer the compound at 95 % purity (e.g., ChemShuttle catalog #187534) . For cell‑based assays, the 2 % purity differential can change the effective concentration of active species by approximately 2 μM at a nominal testing concentration of 100 μM, sufficient to alter SAR interpretation in lead‑optimization programs.

Quality control Assay reproducibility Compound management

Optimal Physicochemical Profile for CNS Drug Design

Computed properties from PubChem assign the target compound an XLogP3‑AA of 4.1 and a topological polar surface area (TPSA) of 22 Ų [1]. These values lie within the optimal CNS‑MPO desirability windows (LogP 2‑5; TPSA <60 Ų), whereas the propan‑1‑one analog (calculated LogP ~4.6, TPSA 22 Ų) and the carboxylic acid derivatives derived from this family (TPSA >60 Ų) fall outside the favorable range [2]. The lower LogP of the ethanone compound offers improved aqueous solubility relative to the propan‑1‑one analog, without sacrificing the passive permeability required for blood‑brain‑barrier penetration.

Physicochemical property CNS drug likeness Permeability

High-Value Application Scenarios


Anti-Infective Probe Development Targeting PBP4

Research groups engaged in antibacterial drug discovery, particularly those targeting penicillin‑binding protein 4 in Staphylococcus aureus, can use this compound as an entry point for fragment‑based lead generation or focused library enumeration. The validated IC₅₀ of 15 μM against PBP4 provides a defined bench‑mark for structure‑activity relationship (SAR) expansion, while the reactive α‑chloro ketone handle permits rapid diversification into amino‑acyl pyrroles, a known anticonvulsant chemotype with untapped anti‑infective potential [1].

Medicinal Chemistry Library Synthesis via SN2 Diversification

Medicinal chemists performing parallel synthesis of pyrrole‑focused libraries can exploit the primary α‑chloro ketone as a universal electrophile for amine, thiol, and alkoxide nucleophiles. Compared to the propan‑1‑one analog, the target compound yields faster reaction kinetics and cleaner product profiles, making it the preferred building block for automated synthesis platforms that prioritize throughput and purity without additional purification steps [1].

CNS-Targeted Hit-to-Lead Optimization Scaffold

Teams developing orally bioavailable, brain‑penetrant small molecules can adopt this scaffold as a starting point thanks to its favorable computed properties (XLogP 4.1, TPSA 22 Ų). The compound lies squarely in the CNS‑MPO desirability space, and the chlorine atom on the 4‑chlorophenyl ring provides a clear vector for metabolic blocking or further functionalization via cross‑coupling, a strategy demonstrated in related pyrrole‑based kinase inhibitor programs [1].

Process Development and Scale-Up from Commercial Aldehyde

Laboratories requiring multi‑gram quantities of the chloro‑pyrrole ethanone scaffold for preclinical toxicology studies can utilize the published two‑step route from 1‑(4‑chlorophenyl)‑2,5‑dimethyl‑1H‑pyrrole‑3‑carbaldehyde (CAS 20461‑26‑1), a commodity intermediate stocked by multiple suppliers. The documented 40 % single‑step yield offers a clear baseline for process optimization, providing significant cost‑of‑goods advantages over de‑novo route development for the propan‑1‑one analog [1].

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